2-(Chroman-2-yl)pyridine

Description

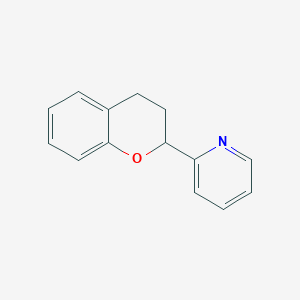

Structure

3D Structure

Properties

Molecular Formula |

C14H13NO |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-(3,4-dihydro-2H-chromen-2-yl)pyridine |

InChI |

InChI=1S/C14H13NO/c1-2-7-13-11(5-1)8-9-14(16-13)12-6-3-4-10-15-12/h1-7,10,14H,8-9H2 |

InChI Key |

WILHHUPIZOJAFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Decarboxylative Michael Addition for Pyridine-Chroman Hybridization

The doubly decarboxylative Michael addition represents a robust method for constructing the 2-(chroman-2-yl)pyridine scaffold. In this approach, pyridylacetic acid hydrochloride (1 ) reacts with chromone-3-carboxylic acids (3 ) or coumarin-3-carboxylic acids under Brønsted base catalysis (e.g., N-methylmorpholine) in tetrahydrofuran (THF) at room temperature . The reaction proceeds via a tandem decarboxylation mechanism, where both the pyridylacetic acid and chromone-carboxylic acid undergo loss of CO₂, forming a stabilized carbanion intermediate. This intermediate attacks the α,β-unsaturated carbonyl system of the chromone, followed by a second decarboxylation to yield 4-(pyridylmethyl)chroman-2-ones (5a ) or 2-(pyridylmethyl)chroman-4-ones .

Key advantages of this method include:

-

Mild conditions : Reactions proceed at ambient temperature without requiring inert atmospheres.

-

Broad substrate scope : Electron-deficient and electron-rich pyridylacetic acids are tolerated.

-

Yields : 65–82% for chroman-2-ones and 70–89% for chroman-4-ones .

Palladium-catalyzed aminocarbonylation offers a route to functionalized chroman-pyridine hybrids. Starting from 3-iodochromone (1 ), primary amines undergo aza-Michael addition followed by palladium-mediated carbonyl insertion to form chroman-2,4-diones (3i–z ) . While this method primarily targets dione derivatives, substituting amines with pyridine-containing nucleophiles enables the introduction of the pyridyl group. For example, using 4-aminopyridine as the amine source yields chromone-3-carboxamide intermediates, which can be reduced to 2-(pyridyl)chroman derivatives .

Mechanistic Insights :

-

Step 1 : Aza-Michael addition of the amine to the C-2 position of chromone.

-

Step 2 : Oxidative addition of Pd(0) to the C–I bond, forming acylpalladium intermediates.

-

Step 3 : Reductive elimination and cyclization to afford the chroman-pyridine framework .

Limitations :

-

Requires stoichiometric carbon monoxide.

-

Yields for pyridine-containing derivatives are moderate (40–60%) .

Ring-Closing Metathesis for Stereospecific Synthesis

The stereospecific synthesis of this compound via ring-closing metathesis (RCM) is detailed in patent US6716998B2 . This method involves:

-

Allylation : Phenolic substrates are allylated using allyl bromide and potassium carbonate.

-

Claisen Rearrangement : Heating allyl ethers in mesitylene (180°C) generates 2-hydroxy styrenes.

-

Diene Formation : Reaction with optically active 3-hydroxy-1-butene yields diene precursors.

-

Metathesis : Grubbs catalyst (e.g., bis(acetonitrile)dichloropalladium(II)) induces RCM to form chromene intermediates.

-

Hydrogenation : Catalytic hydrogenation saturates the chromene double bond, yielding this compound .

Key Data :

-

Yield : 75–85% for the metathesis step.

-

Stereoselectivity : >90% enantiomeric excess (ee) when chiral auxiliaries are used .

Heterocyclic Substitution and Dehydration

Patent US5116987A outlines a multi-step synthesis starting from 4-cyano-2-methylphenol :

-

Etherification : React with ethyl 2-bromo-2-methylpropionate under basic conditions.

-

Bromination : N-bromosuccinimide (NBS) and UV light introduce bromine at the C-6 position.

-

Cyclization : Treat with 2-hydroxypyridine and sodium hydride to form the pyridine-chroman bond.

-

Dehydration : Alkaline conditions (e.g., NaOH/EtOH) eliminate water, yielding the target compound .

Yield Optimization :

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Decarboxylative Coupling | RT, THF, NMM | 65–89 | Mild, broad substrate scope | Requires chromatographic purification |

| Palladium Catalysis | CO atm, Pd(0) | 40–60 | Functional group tolerance | Toxic CO gas requirement |

| Ring-Closing Metathesis | Grubbs catalyst | 75–85 | High stereoselectivity | Costly catalysts |

| Q-Tube Cyclocondensation | 170°C, AcOH | 85–92 | Green, scalable | Limited substrate scope |

| Heterocyclic Substitution | Multiple steps | 50–60 | No specialized equipment | Low overall yield |

Chemical Reactions Analysis

Types of Reactions: 2-(Chroman-2-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in photoredox reactions, such as the doubly decarboxylative Giese reaction, which involves the addition of free radicals to electron-deficient olefins .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include photoredox catalysts, bases, and anhydrous solvents. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the doubly decarboxylative Giese reaction can yield 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones .

Scientific Research Applications

Medicinal Chemistry

2-(Chroman-2-yl)pyridine serves as a scaffold for the development of novel therapeutic agents. Research has indicated that it possesses a range of biological activities, including:

- Antioxidant Properties : Compounds similar to this compound have demonstrated significant antioxidant activity, which is crucial for combating oxidative stress-related diseases.

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit potent anticancer effects. For instance, some analogs have been identified as effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Vasorelaxant Effects : Recent research highlighted the vasorelaxant properties of related pyridine and chromene scaffolds, suggesting potential applications in cardiovascular therapies .

Antimicrobial Activity

The compound has shown promising results in antibacterial assays. Notably, its derivatives have been evaluated for their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. In vitro studies indicate that certain complexes formed with this compound exhibit significant antimicrobial properties without cytotoxic effects on eukaryotic cells .

Antiparasitic Activity

Related compounds have been investigated for their ability to inhibit pteridine reductase-1, an enzyme critical for the survival of certain parasites. This suggests that this compound could be explored further for antiparasitic drug development.

Mechanism of Action

The mechanism of action of 2-(Chroman-2-yl)pyridine involves its interaction with various molecular targets and pathways. For instance, chroman-4-one analogs, which are structurally related to this compound, have been shown to exhibit antiparasitic activity by targeting pteridine reductase-1 . The compound’s effects are mediated through its ability to interact with specific enzymes and receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares 2-(Chroman-2-yl)pyridine with similar pyridine derivatives:

Key Observations :

- Lipophilicity: The chroman group in this compound likely increases its lipophilicity compared to piperidine or aminoethyl analogs, enhancing bioavailability .

- Stability : The ether linkage in chroman may improve chemical stability relative to chlorinated derivatives (e.g., 4-chloro-2,2'-bipyridine), which are prone to nucleophilic substitution .

Toxicity and Stability

- Chlorinated Pyridines : Compounds like 2-(chloromethyl)pyridine hydrochloride () exhibit acute toxicity (LD₅₀ = 316 mg/kg in rats) due to reactive chlorine groups .

- This compound : The chroman moiety may reduce toxicity compared to chlorinated analogs, as ethers are generally less reactive. Stability under physiological conditions remains to be validated.

Biological Activity

2-(Chroman-2-yl)pyridine is a hybrid compound that integrates the chroman and pyridine structures, which are known for their diverse biological activities. The molecular formula of this compound is , and its unique structure allows for various chemical interactions, making it a subject of interest in pharmacological research.

Structural Characteristics

The compound features a fused benzene and tetrahydrofuran ring from the chroman moiety, alongside a nitrogen-containing pyridine ring. This structural combination enhances its potential for biological interactions, including enzyme inhibition and receptor binding.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Several studies have highlighted its potential as an anticancer agent. For example, derivatives of chromenopyridine have shown significant cytotoxic effects against various cancer cell lines, including melanoma and glioma . A specific derivative demonstrated an 18-fold enhanced inhibitory capacity against breast cancer cell lines compared to non-tumorigenic counterparts .

- Antimicrobial Properties : Similar compounds have been reported to exhibit antimicrobial activity, making them candidates for developing new antibiotics.

- Antioxidant Activity : The presence of the chroman structure contributes to antioxidant properties, which are beneficial in combating oxidative stress-related diseases .

Case Studies

- Anticancer Efficacy : In a study involving chromenopyridine derivatives, compounds were tested for their activity against topoisomerase I and II, with some exhibiting potent antiproliferative effects against breast cancer cells . The selectivity towards tumor cells was particularly noteworthy.

- Synthesis and Biological Evaluation : A recent investigation synthesized various 2-(pyridylvinyl)chromen-4-ones and evaluated their anticancer potential against human non-small-cell lung cancer cells (A549). Among the synthesized compounds, some exhibited comparable efficacy to standard chemotherapeutics like 5-fluorouracil, indicating promising anticancer properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR studies. Variations in substituents on the chroman or pyridine rings significantly affect the compound's biological profile. For instance:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(Pyridylmethyl)chroman | Hybrid (Pyridine + Chroman) | Unique binding properties due to additional groups |

| Chromenopyridine | Heterocyclic | Strong antioxidant activity |

| Pyridinylchromone | Heterocyclic | Significant antimicrobial properties |

This table illustrates how structural modifications can lead to different biological outcomes.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : Many studies focus on its interaction with enzymes like topoisomerases, which are crucial in DNA replication and repair processes in cancer cells.

- Receptor Binding : The compound may also interact with various receptors involved in cellular signaling pathways, potentially modulating their activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Chroman-2-yl)pyridine with high purity?

- Methodology : Optimize synthesis using anhydrous conditions to prevent hydrolysis (e.g., under nitrogen atmosphere). Employ column chromatography or recrystallization for purification. Confirm purity via ¹H/¹³C NMR and IR spectroscopy, as demonstrated in studies of analogous pyridine derivatives . For structural validation, consider X-ray crystallography using SHELX software for refinement .

Q. Which spectroscopic and computational techniques are essential for characterizing this compound?

- Methodology : Use ¹H NMR (δ 7.0–8.5 ppm for pyridine protons) and IR (stretching modes for C=N at ~1600 cm⁻¹). Pair with DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and compare with experimental UV-Vis data. Gradient-corrected functionals like B3LYP improve accuracy for thermochemical properties .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodology : Conduct thermogravimetric analysis (TGA) to evaluate thermal stability. Monitor hydrolytic stability via pH-dependent degradation studies (e.g., in aqueous buffers at 25–60°C). Reference protocols from hydroxyl-pyridine derivative studies for reproducibility .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound derivatives in catalytic or biological systems?

- Methodology : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron distribution and frontier molecular orbitals. Validate against experimental redox potentials or binding affinities. Studies on copper-pyridine complexes highlight the importance of spin-state corrections in DFT .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodology :

- Re-evaluate DFT parameters: Test alternative functionals (e.g., M06-2X for non-covalent interactions) or larger basis sets.

- Verify experimental conditions: Moisture-sensitive reactions may require strict anhydrous protocols, as seen in dichlorobenzoylpyridine synthesis .

- Cross-validate with spectroscopic data (e.g., EPR for radical intermediates) .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives targeting enzyme inhibition?

- Methodology :

- Synthesize derivatives with substituents at the chroman or pyridine moieties (e.g., halogens, methyl groups).

- Test inhibitory activity via in vitro assays (e.g., IC₅₀ measurements against kinases or oxidoreductases).

- Use multivariate regression analysis to correlate electronic (Hammett σ) or steric parameters with activity, as shown in oxadiazole-pyridine SAR studies .

Q. What are best practices for analyzing crystallographic data of this compound metal complexes?

- Methodology :

- Refine X-ray data using SHELX (e.g., SHELXL for small molecules).

- Validate with R-factors (R₁ < 5%) and check for disorder using Olex2 or Mercury.

- Compare bond lengths/angles with DFT-optimized geometries to identify ligand distortions .

Q. How to investigate the biological interaction mechanisms of this compound with protein targets?

- Methodology :

- Perform molecular docking (AutoDock Vina) using crystal structures of target proteins.

- Validate with fluorescence quenching assays or surface plasmon resonance (SPR) for binding constants.

- Reference studies on imidazole-pyridine ligands, which highlight π-π stacking and hydrogen bonding as key interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.